5-Methyl-1,4-benzodioxane
Description
Historical Context and Significance of 1,4-Benzodioxane (B1196944) in Organic Chemistry
The journey of 1,4-benzodioxane chemistry began with early explorations into organic synthesis, where it emerged as a fundamental component of naturally occurring compounds, particularly lignans. sigmaaldrich.com These natural products displayed significant medicinal properties, such as antihepatotoxic and insecticidal activities, which provided a strong impetus for chemists to develop synthetic routes to the benzodioxane core. sigmaaldrich.comrsc.org
The evolution of this field has been intrinsically linked to advancements in cyclization and oxidative coupling reactions. sigmaaldrich.com The development of efficient methods to construct the six-membered dioxane ring fused to a benzene (B151609) ring was a pivotal achievement. sigmaaldrich.comrsc.org This foundational work paved the way for the synthesis of a vast library of derivatives, many of which have become successful pharmaceuticals, including antagonists and agonists for various receptors. mdpi.commdpi.comchemenu.com The ability to introduce a wide array of substituents onto the scaffold has allowed for the fine-tuning of pharmacological activity, making 1,4-benzodioxane an "evergreen" and versatile tool in drug design. mdpi.comcymitquimica.com
Structural Features and Isomerism within the 1,4-Benzodioxane System
The fundamental structure of benzodioxane, with the chemical formula C₈H₈O₂, allows for three structural isomers depending on the relative positions of the oxygen atoms in the dioxane ring: 1,2-benzodioxan, 1,3-benzodioxan, and the most common and stable, 1,4-benzodioxan. mdpi.commdpi.com The 1,4-benzodioxane structure consists of a benzene ring fused to a 1,4-dioxane (B91453) ring, a system also known as 2,3-dihydro-1,4-benzodioxine. mdpi.com
| Property | Data |
| Chemical Formula | C₈H₈O₂ |
| Molar Mass | 136.15 g·mol⁻¹ |
| Isomers | 1,2-benzodioxan, 1,3-benzodioxan, 1,4-benzodioxan |
| Common Name | 1,4-Benzodioxan |
| IUPAC Name | 2,3-Dihydro-1,4-benzodioxine |
The aromatic portion of the 1,4-benzodioxane scaffold offers four positions for substitution (C5, C6, C7, and C8). The placement of a substituent, such as a methyl group, gives rise to positional isomers, each with potentially distinct chemical and physical properties.
The synthesis of a specific positional isomer, like 5-Methyl-1,4-benzodioxane, typically involves the condensation of a correspondingly substituted catechol with a C2 unit, such as 1,2-dibromoethane. scirp.orgsmolecule.com For this compound, the starting material would be 3-methylcatechol (B131232). nih.gov This reaction can often lead to a mixture of positional isomers. For instance, the reaction of 3-substituted catechols with reagents like methyl 2,3-dibromopropionate yields a mixture of 5- and 8-substituted 1,4-benzodioxane-2-carboxylates. mdpi.commdpi.comresearchgate.net The separation of these isomers can be challenging, and their unambiguous identification relies on sophisticated analytical techniques, primarily 2D NMR spectroscopy (HSQC and HMBC). mdpi.commdpi.com These methods allow for the precise assignment of the substituent's position on the benzene ring by analyzing long-range correlations between protons and carbons. mdpi.com
The synthesis of 5-substituted derivatives is a significant area of research, as evidenced by the preparation of compounds like methyl 5-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate. mdpi.commdpi.com This highlights the chemical accessibility and interest in the 5-position for modifying the properties of the benzodioxane scaffold.
A critical structural feature of many biologically active benzodioxanes is the presence of a substituent at the C2 position of the dioxane ring. unimi.it This substitution introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). mdpi.comscirp.org This chirality is frequently a determining factor in the molecule's biological activity and its selectivity for specific receptor subtypes. mdpi.com
The presence of a methyl group on the benzene ring, as in this compound, does not alter the fundamental principles of chirality introduced by C2-substitution. Therefore, a compound like 2-hydroxymethyl-5-methyl-1,4-benzodioxane would be chiral. Numerous synthetic strategies have been developed to obtain enantiomerically pure 2-substituted 1,4-benzodioxanes, including asymmetric synthesis and racemate resolution. scirp.org These methods are essential for studying the structure-activity relationships of chiral benzodioxane derivatives, including those that are further functionalized with a methyl group on the aromatic ring.
Current Academic Research Trends for Substituted 1,4-Benzodioxanes
Current research on substituted 1,4-benzodioxanes is largely driven by their vast therapeutic potential. chemenu.com The scaffold is present in numerous compounds investigated as antibacterial agents, anticancer chemotherapeutics, and modulators of various receptors, including adrenergic, serotoninergic, and nicotinic receptors. mdpi.comchemenu.com
A major trend involves the synthesis of extensive libraries of derivatives to perform structure-activity relationship (SAR) studies. scirp.org By systematically altering the substituents on both the aromatic and dioxane rings, researchers can fine-tune the pharmacological profile of these compounds. The position of the substituent on the benzene ring is often critical for receptor subtype selectivity. mdpi.com The existence of various derivatives of this compound, such as 6-Amino-5-methyl-1,4-benzodioxane and other complex amines, indicates that the 5-methyl scaffold serves as a valuable intermediate in the synthesis of new chemical entities for biological screening. sigmaaldrich.comsigmaaldrich.com This underscores a research focus on creating molecular diversity around the 1,4-benzodioxane core to explore new therapeutic applications. cymitquimica.com
Structure
3D Structure
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H10O2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4H,5-6H2,1H3 |
InChI Key |
CKNVSFHTAJBYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 1,4 Benzodioxane and Its Regioisomeric Derivatives
Cyclization Reactions for 1,4-Benzodioxane (B1196944) Ring Formation
The formation of the 1,4-benzodioxane ring is the cornerstone of synthesizing these derivatives. Various cyclization strategies have been developed, primarily involving the reaction of a catechol derivative with a three-carbon synthon.
Condensation of Catechol Derivatives with C3 Synthons: Application to Methylated Precursors
A prevalent method for constructing the 1,4-benzodioxane ring system involves the condensation of a catechol with a suitable three-carbon (C3) electrophile. When a substituted catechol, such as 3-methylcatechol (B131232), is used, this reaction can lead to the formation of methylated 1,4-benzodioxane derivatives. mdpi.comwikipedia.org
A direct and widely used approach for synthesizing 2-substituted 1,4-benzodioxanes involves the reaction of a catechol with a 2,3-dihalopropionate, such as methyl 2,3-dibromopropionate. mdpi.com In the context of producing methylated benzodioxanes, 3-methylcatechol serves as the key starting material. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl groups of the catechol, facilitating a double nucleophilic substitution on the dibromopropionate. mdpi.com
For instance, the reaction of 3-nitrocatechol with methyl 2,3-dibromopropionate in the presence of N,N-diisopropylethylamine in acetonitrile (B52724) leads to a mixture of methyl 8-nitro-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate. mdpi.com A similar strategy using 3-bromocatechol yields the corresponding 8-bromo and 5-bromo regioisomers. mdpi.com These halogenated and nitrated derivatives can serve as versatile intermediates for the introduction of a methyl group through subsequent functional group transformations.
Table 1: Synthesis of Substituted 1,4-Benzodioxane-2-carboxylates
| Catechol Precursor | Reagent | Product(s) | Ref |
|---|---|---|---|
| 3-Nitrocatechol | Methyl 2,3-dibromopropionate | Methyl 8-nitro-1,4-benzodioxane-2-carboxylate & Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | mdpi.com |
| 3-Bromocatechol | Methyl 2,3-dibromopropionate | Methyl 8-bromo-1,4-benzodioxane-2-carboxylate & Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | mdpi.com |
A significant challenge in the synthesis of asymmetrically substituted 1,4-benzodioxanes from 3-substituted catechols is the control of regioselectivity. The reaction of 3-methylcatechol with an electrophilic C3 synthon can result in the formation of two regioisomers: the 5-methyl and the 8-methyl derivative. The nucleophilic attack can occur from either of the two non-equivalent hydroxyl groups of the catechol, leading to a mixture of products. mdpi.commdpi.com
For example, the condensation of 3-bromocatechol with methyl 2,3-dibromopropionate yields a mixture of methyl 8-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-bromo-1,4-benzodioxane-2-carboxylate. mdpi.com Similarly, using 3-nitrocatechol results in a mixture of the 8-nitro and 5-nitro isomers. mdpi.com The separation of these regioisomers is often challenging but can be achieved using chromatographic techniques, such as column chromatography. mdpi.commdpi.com The unambiguous identification of the separated isomers is crucial and is typically accomplished through advanced NMR techniques like HSQC and HMBC analysis. mdpi.commdpi.com
The ratio of the formed isomers can be influenced by reaction conditions, although often both isomers are produced. For example, in the synthesis of bromo-substituted 1,4-benzodioxane-2-carboxylates, the 5-bromo isomer was obtained in a higher yield (40%) compared to the 8-bromo isomer (25%). mdpi.com
Alternative Cyclization Strategies: Epoxide Precursors and Alpha-Bromophenones for 1,4-Benzodioxane Formation
Beyond the use of dibromopropionates, other synthetic routes offer alternative ways to construct the 1,4-benzodioxane ring. These methods can provide different levels of stereochemical and regiochemical control.
One such method involves the condensation of a catechol with an epoxide precursor, such as epichlorohydrin (B41342) or a glycidyl (B131873) tosylate, in the presence of a base. google.com This approach is valuable for creating the benzodioxane skeleton. The reaction proceeds through the opening of the epoxide ring by one of the phenolic hydroxyl groups, followed by an intramolecular cyclization. It is thought that an epoxide is formed which then reacts with a hydroxyl group on the benzene (B151609) ring to yield the cyclized product, with the 6-membered ring being preferentially produced over a 7-membered ring. google.com
Another effective technique hinges on the condensation of an α-bromophenone with a phenol (B47542). rsc.org In this method, a phenolate (B1203915) ion displaces the bromine atom of the α-bromophenone, leading to ring closure and the formation of the 1,4-benzodioxane structure. This strategy is particularly useful for synthesizing derivatives with specific substitution patterns and can offer control over stereochemistry. rsc.org For instance, α-bromopropiophenones are utilized for the synthesis of 1,4-benzodioxanes bearing a methyl group. rsc.org
Post-Cyclization Functionalization for Methyl Group Introduction
An alternative to incorporating the methyl group via a methylated precursor is to introduce it onto a pre-formed 1,4-benzodioxane ring system. This is typically achieved through electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution on Pre-formed 1,4-Benzodioxanes (e.g., Friedel-Crafts Alkylation for Methylation)
Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. This reaction can be applied to 1,4-benzodioxane to introduce a methyl group. The reaction involves treating the 1,4-benzodioxane with a methylating agent, such as a methyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com
The position of methylation is directed by the activating, ortho-, para-directing nature of the ether oxygens of the dioxane ring. However, this can lead to a mixture of isomers. For example, Friedel-Crafts acylation of 1,4-benzodioxane-2-carboxylic acid methyl ester with acetyl chloride leads to a mixture of the 6- and 7-acetyl derivatives. google.com A similar lack of regioselectivity can be expected with Friedel-Crafts alkylation, potentially yielding a mixture of 5-methyl and 6-methyl-1,4-benzodioxane. The separation of these isomers would be necessary to isolate the desired 5-methyl product.
Other Direct Methylation Approaches on the Benzene Ring of the Benzodioxane Scaffold
Direct methylation of the aromatic ring of a pre-formed 1,4-benzodioxane offers a convergent route to 5-methyl-1,4-benzodioxane. Beyond classical approaches, modern synthetic methods provide alternative strategies for this transformation.
One of the most established methods for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation . eurjchem.com This electrophilic aromatic substitution reaction typically involves an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). eurjchem.comresearchgate.net For the synthesis of this compound, this would involve reacting 1,4-benzodioxane with a methylating agent like methyl chloride or iodomethane (B122720) in the presence of a Lewis acid. However, a significant challenge with Friedel-Crafts alkylation is controlling regioselectivity, as mixtures of isomers (e.g., 5-methyl and 6-methyl derivatives) can be formed. The reaction is also prone to polyalkylation.
Directed ortho-metalation (DoM) presents a more regioselective alternative. This strategy utilizes a directing group on the aromatic ring to guide deprotonation by a strong base (typically an organolithium reagent like n-butyllithium) at an adjacent ortho position. While the ether oxygens of the dioxane ring have some directing ability, more powerful directing groups are often installed to ensure high regioselectivity. For instance, lithiation of 1,4-benzodioxin-2-carboxylic acid at the C(3) position has been demonstrated, followed by reaction with an electrophile. researchgate.net A similar strategy could be envisioned where a suitable directing group guides lithiation to the C-5 position, followed by quenching with a methyl electrophile (e.g., iodomethane) to install the methyl group with high precision.
Advanced magnesiation reactions using TMP (2,2,6,6-tetramethylpiperidide) bases have also emerged as powerful tools for C-H functionalization. For example, TMP₂Mg·2MgCl₂·2LiCl has been used for the magnesiation of moderately activated aromatics like dimethyl-1,3-benzodioxan-4-one at the 6-position, followed by subsequent functionalization. tezu.ernet.in This type of Hauser base could potentially be applied to the 1,4-benzodioxane system to achieve selective metalation at the C-5 position, which could then be trapped with a methylating agent.
| Method | Reagents & Conditions | Advantages | Challenges |
| Friedel-Crafts Alkylation | Methyl halide (e.g., CH₃I), Lewis Acid (e.g., AlCl₃) | Uses readily available starting materials. | Poor regioselectivity, risk of polyalkylation, harsh conditions. eurjchem.com |
| Directed ortho-Metalation (DoM) | Directing group, organolithium base (e.g., n-BuLi), methyl electrophile (e.g., CH₃I) | High regioselectivity. | Requires installation and potential removal of a directing group; requires cryogenic temperatures. researchgate.net |
| TMP-Base Magnesiation | TMP₂Mg·2MgCl₂·2LiCl, then methyl electrophile | High reactivity for moderately activated aromatics, good functional group tolerance. tezu.ernet.in | Requires synthesis of the specific TMP-base; regioselectivity would need to be established for the 1,4-benzodioxane system. |
Enantioselective Approaches to Chiral this compound Frameworks
Achieving enantiopurity in the 1,4-benzodioxane core is crucial, as the biological activity often resides in a single enantiomer. nih.gov Several strategies have been developed to produce chiral benzodioxanes, which are directly applicable to the synthesis of enantiomerically pure this compound.
A powerful strategy for installing chirality is the asymmetric hydrogenation of a prochiral precursor. In this context, a 2-substituted-1,4-benzodioxine (containing a double bond in the dioxane ring) can be hydrogenated using a chiral catalyst to produce an enantioenriched 2-substituted-1,4-benzodioxane. This approach is highly atom-economical.
Recent advancements have focused on iridium (Ir) and rhodium (Rh) catalysts paired with chiral phosphine (B1218219) ligands.
Iridium-Catalyzed Hydrogenation : A versatile catalyst system comprising [Ir(cod)Cl]₂ and a chiral phosphine ligand, BIDIME-dimer, has been shown to be highly effective for the asymmetric hydrogenation of various 2-substituted 1,4-benzodioxines, achieving excellent enantioselectivities (up to 99:1 er). nih.govresearchgate.net This system is tolerant of a wide range of substituents at the 2-position, including alkyl, aryl, and heteroaryl groups. nih.govresearchgate.net Another study utilized an Ir-complex with a tropos biphenyl (B1667301) phosphine-oxazoline ligand, which also afforded good to excellent enantioselectivities for a broad range of substrates. researchgate.net
Rhodium-Catalyzed Hydrogenation : Rhodium complexes with chiral ligands such as ZhaoPhos have been successfully used for the asymmetric hydrogenation of benzodioxine derivatives, yielding products with high yields and excellent enantiomeric excesses (>99% ee). acs.org This method was notably applied to the efficient synthesis of key intermediates for biologically active molecules like (R)-doxazosin. acs.org
To synthesize chiral this compound, this methodology would involve the initial synthesis of a 5-methyl-1,4-benzodioxine precursor, followed by hydrogenation with one of these established chiral catalyst systems.
| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity |
| [Ir(cod)Cl]₂ / BIDIME-dimer | 2-Alkyl/Aryl/Heteroaryl-1,4-benzodioxines | Versatile, broad substrate scope. nih.gov | Up to 99:1 er nih.govresearchgate.net |
| Ir-tropos phosphine-oxazoline | 2-Substituted-1,4-benzodioxines | Axially flexible chiral ligand. researchgate.net | Moderate to good ee researchgate.net |
| Rh / ZhaoPhos | Benzo[b] nih.govresearchgate.netdioxine derivatives | High turnover numbers (TON), applicable to large-scale synthesis. acs.org | >99% ee acs.org |
Resolution of a racemic mixture is a classical and widely used method to obtain single enantiomers. This is particularly relevant for intermediates like 1,4-benzodioxane-2-carboxylic acid, which can then be converted to the desired target molecule.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture. For example, the kinetic resolution of racemic methyl 1,4-benzodioxane-2-carboxylate has been achieved through enantioselective hydrolysis catalyzed by engineered Candida antarctica lipase (B570770) B (CALB). rsc.org By screening various mutants, researchers identified catalysts that could provide the desired product with high enantiomeric excess. nih.govrsc.org Similarly, microbial esterases have been used to resolve ethyl 1,4-benzodioxane-2-carboxylate, providing the S-enantiomer with high enantiomeric excess (>95%). eurjchem.comresearchgate.net This enzymatic approach is considered environmentally friendly and can be highly efficient. nih.gov
| Enzyme System | Substrate | Resolution Method | Optimal Conditions | Result |
| Engineered CALB (A225F/T103A) | (R,S)-methyl 1,4-benzodioxane-2-carboxylate | Hydrolysis | 30 °C, 20% n-butanol cosolvent | e.e.s 97%, E = 278 rsc.org |
| Lipase from Candida antartica-B | (±)-1,4-benzodioxan-2-carboxylic acid | Transesterification | 28 °C, Ethyl acetate (B1210297) as solvent/acyl donor | >95% ee, E = 160 researchgate.net |
| Esterase from Serratia marcescens | (±)-ethyl 1,4-benzodioxan-2-carboxylate | Hydrolysis | Toluene (B28343)/water two-phase system | High E-value (E=273) researchgate.net |
Diastereomeric Crystallization: This method involves reacting the racemic benzodioxane derivative (typically a carboxylic acid) with a single enantiomer of a chiral resolving agent (a chiral amine or alcohol) to form a pair of diastereomeric salts. researchgate.net Because diastereomers have different physical properties, they can often be separated by fractional crystallization. ucl.ac.uk For instance, racemic 1,4-benzodioxane-2-carboxylic acid has been effectively resolved using chiral 1-phenylethylamine (B125046) derivatives. researchgate.netunimi.it The choice of the resolving agent and the crystallization solvent is critical for achieving high separation efficiency. researchgate.net In some cases, the resolution can also be performed by forming diastereomeric amides, which are then separated by crystallization. mdpi.com
An alternative to resolution is to control the stereochemistry during the formation of the heterocyclic ring. These methods build the chiral center as part of the cyclization step.
Palladium-Catalyzed Intramolecular Reactions: Highly enantioselective methods for the synthesis of chiral 1,4-benzodioxanes have been developed using palladium catalysis. One notable example is the intramolecular alkene aryloxyarylation, which couples a phenol bearing a pendant alkene with an aryl halide. dicp.ac.cnnih.gov Using a chiral, bulky monophosphorus ligand, this method can create 1,4-benzodioxanes containing quaternary stereocenters in good yields and with high enantioselectivity (up to 95% ee). dicp.ac.cnnih.gov
Substrate-Controlled Cyclization: The inherent chirality of a starting material can be used to direct the formation of the benzodioxane ring. For instance, the condensation of a catechol with a chiral, non-racemic C3 synthon, such as a derivative of glyceric acid or a chiral epoxide, can yield enantiomerically enriched benzodioxanes. The synthesis of various 1,4-benzodioxane-6-carboxylic acid amide analogs has been achieved starting from gallic acid, which is cyclized using 1,2-dibromoethane. acs.org While this specific example does not create a chiral center at C2, using a chiral C2-building block in the cyclization step is a common strategy.
Biomimetic Oxidative Coupling: Inspired by biosynthetic pathways, oxidative coupling reactions can form the benzodioxane ring system. The coupling of two phenolic units, such as 5-hydroxyconiferyl alcohol, can proceed with regioselectivity to form the 1,4-benzodioxane structure. dntb.gov.ua While these reactions often produce racemic products in the absence of enzymatic control (e.g., dirigent proteins), the use of chiral catalysts in biomimetic approaches is an area of active research to achieve enantioselectivity. dntb.gov.uaengineering.org.cnnih.gov
Advanced Spectroscopic and Analytical Characterization of 5 Methyl 1,4 Benzodioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Positional Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Methyl-1,4-benzodioxane. It provides detailed information about the chemical environment of individual protons and carbon atoms, which is crucial for distinguishing between positional isomers. unimi.itmdpi.com
High-resolution ¹H and ¹³C NMR spectra offer a fundamental fingerprint of the this compound molecule. nih.govscirp.orgnih.gov In ¹H NMR, the chemical shifts, coupling constants, and multiplicities of the proton signals provide information about the connectivity of atoms. For instance, the aromatic protons of the substituted benzene (B151609) ring will exhibit a specific splitting pattern depending on the position of the methyl group. Similarly, the protons of the dioxane ring and the methyl group will have characteristic chemical shifts. unimi.itmdpi.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The position of the methyl group on the benzene ring directly influences the chemical shifts of the aromatic carbons, allowing for differentiation between isomers. unimi.itmdpi.comscirp.org The signals for the aliphatic carbons in the dioxane ring and the methyl group also appear at distinct chemical shifts. unimi.itdntb.gov.ua
Table 1: Representative ¹H NMR Data for a Substituted 1,4-Benzodioxane (B1196944) Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.95-6.82 | m | - |
| Aromatic-H | 7.06-6.94 | m | - |
| Dioxane-CH | 4.62 | dd | 5.3, 3.3 |
| Dioxane-CH₂ | 4.43 | dd | 11.4, 3.3 |
| Dioxane-CH₂ | 4.28 | dd | 11.4, 5.3 |
| Methyl-CH₃ | 2.31 | s | - |
| Data derived from a representative substituted 1,4-benzodioxane derivative and may vary for this compound. unimi.it |
Table 2: Representative ¹³C NMR Data for a Substituted 1,4-Benzodioxane Derivative
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C=O | 206.1 |
| Aromatic C | 143.2 |
| Aromatic C | 142.2 |
| Aromatic CH | 122.1 |
| Aromatic CH | 122.0 |
| Aromatic CH | 117.5 |
| Aromatic CH | 117.3 |
| Dioxane CH | 78.2 |
| Dioxane CH₂ | 64.4 |
| Methyl CH₃ | 26.8 |
| Data derived from a representative substituted 1,4-benzodioxane derivative and may vary for this compound. unimi.it |
While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often indispensable for the unambiguous assignment of the methyl group's position on the benzene ring. unimi.itmdpi.comnih.govsorbonne-universite.fr
HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. unimi.itmdpi.com This is particularly useful in complex aromatic regions.
HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations). unimi.itmdpi.comresearchgate.net This technique is instrumental in establishing the connectivity across quaternary carbons (carbons with no attached protons), such as those at the junction of the benzene and dioxane rings. unimi.itmdpi.com By observing the long-range correlations from the methyl protons to the aromatic carbons, the precise location of the methyl group can be determined, thus unequivocally identifying the compound as this compound. unimi.itmdpi.com
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm its molecular formula. scirp.orgarabjchem.org
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms. For instance, the fragmentation pattern of 1,4-benzodioxane derivatives often involves the cleavage of the dioxane ring. who.intresearchgate.net The specific fragmentation pattern of this compound would be characteristic of its structure and could be used to differentiate it from its isomers. arabjchem.org
Chromatographic Separation and Purity Determination (e.g., HPLC, Flash Chromatography)
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity. nih.govscirp.orgnih.govsorbonne-universite.fr
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. nih.govnih.govunimi.it By using a suitable stationary phase (e.g., a C18 column) and mobile phase, a sharp, symmetrical peak corresponding to this compound can be obtained. nih.gov The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions. The purity of the sample can be determined by integrating the area of the peak and comparing it to the total area of all peaks in the chromatogram. nih.govnih.gov
Flash chromatography is a preparative technique used to purify larger quantities of the compound. nih.govnih.govnih.gov A column packed with a solid stationary phase, such as silica (B1680970) gel, is used to separate the desired product from impurities based on their differential adsorption to the stationary phase and solubility in the mobile phase. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. scirp.orgarabjchem.org The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions include:
C-H stretching vibrations for the aromatic and aliphatic protons. arabjchem.org
C=C stretching vibrations within the aromatic ring. arabjchem.org
C-O-C stretching vibrations of the ether linkages in the dioxane ring. arabjchem.org
C-H bending vibrations of the methyl group.
Chemical Reactivity and Derivatization Strategies of the 5 Methyl 1,4 Benzodioxane Moiety
Reactions of the 1,4-Dioxane (B91453) Ring System
The 1,4-dioxane portion of the molecule, while generally stable, possesses reactive sites, particularly at the C-2 position, which allow for a variety of functional group transformations.
The C-2 position of the 1,4-benzodioxane (B1196944) ring is a common site for introducing functionality, serving as a versatile handle for synthetic modifications. Key derivatives such as carboxylates, hydroxymethyl, and aminomethyl compounds are accessible starting points for further elaboration.
Carboxylate Derivatives: 1,4-Benzodioxane-2-carboxylic acid is a pivotal intermediate. unimi.it It can be synthesized by the condensation of a catechol with methyl 2,3-dibromopropionate. mdpi.com This carboxylate group can then be converted into a range of other functionalities. For instance, reaction with thionyl chloride or oxalyl chloride produces the corresponding acyl chloride, which is a highly reactive intermediate for the synthesis of amides and esters. researchgate.net
Hydroxymethyl Derivatives: The reduction of 1,4-benzodioxane-2-carboxylate esters (e.g., with lithium aluminum hydride) provides 2-hydroxymethyl-1,4-benzodioxane. chemicalbook.comchemimpex.com This primary alcohol can be used in subsequent reactions, such as ether or ester formation, or oxidized to an aldehyde. It serves as an intermediate in the synthesis of compounds like Guanoxan. chemicalbook.com
Aminomethyl Derivatives: (1,4-Benzodioxan-2-yl)methanamine is another key synthon. It can be prepared from the corresponding carboxylic acid via multi-step sequences, including the Curtius or Hofmann rearrangement, or by reduction of the corresponding nitrile or amide. Enantiomerically pure 2-aminomethyl-1,4-benzodioxane can be subjected to N,N-dichlorination, followed by functional group conversions to yield unichiral 2-cyano-, 2-carbonyl-, and 2-carboxy-substituted benzodioxanes without racemization. nih.gov These aminomethyl derivatives are precursors to a wide array of pharmacologically active agents. acs.org
The following table summarizes common transformations at the C-2 position:
| Starting Material | Reagents and Conditions | Product | Derivative Type |
|---|---|---|---|
| Methyl 1,4-benzodioxane-2-carboxylate | 1. LiAlH4, THF 2. Aqueous workup | (1,4-Benzodioxan-2-yl)methanol | Hydroxymethyl |
| 1,4-Benzodioxane-2-carboxylic acid | SOCl2 or (COCl)2 | 1,4-Benzodioxane-2-carbonyl chloride | Acyl Halide |
| 1,4-Benzodioxane-2-carbonyl chloride | R2NH (Amine) | N,N-Disubstituted-1,4-benzodioxane-2-carboxamide | Amide |
| (R)- or (S)-2-Aminomethyl-1,4-benzodioxane | 1. NaOCl (for N,N-dichlorination) 2. DBU, CH2Cl2 | (R)- or (S)-1,4-Benzodioxane-2-carbonitrile | Nitrile (Cyano) |
The 1,4-benzodioxane ring system is known for its considerable stability, being resistant to cleavage under many standard reaction conditions. This stability is a key feature that makes it a reliable scaffold in complex molecule synthesis. Ring-opening reactions are not common and typically require harsh conditions, such as strong acids or reducing agents that can cleave ether linkages. For instance, boiling with hydriodic acid can cause cleavage of the ether bonds.
Rearrangement reactions involving the benzodioxane core itself are rare. The structural integrity of the fused aromatic and dioxane rings disfavors intramolecular rearrangements. Most literature describes the synthesis of the benzodioxane ring through reactions that involve the opening of other rings (e.g., epoxides) rather than the opening of the benzodioxane ring itself. thieme-connect.com This inherent stability makes the 1,4-benzodioxane nucleus a robust platform, allowing for extensive functionalization on other parts of the molecule without compromising the core structure. nih.gov
Aromatic Reactivity of the Benzene (B151609) Ring in 5-Methyl-1,4-benzodioxane
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS). This is due to the electron-donating nature of both the 5-methyl group and the fused 1,4-dioxane ring (via the ether oxygens). Both substituents are classified as ortho-, para-directing groups. libretexts.orgmsu.edu
The directing effects of the two groups are synergistic. The 1,4-dioxane ring (specifically the ether oxygen at position 4) directs incoming electrophiles to the C-5 and C-7 positions. The methyl group at C-5 directs incoming electrophiles to the C-6 and C-8 positions (ortho and para, respectively). The combined influence of these two activating groups strongly directs substitution to the C-6, C-7, and C-8 positions, with the precise outcome depending on the steric hindrance and the specific electrophile used.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the aromatic ring. The primary products would be 6-nitro- and 8-nitro-5-methyl-1,4-benzodioxane. Synthesis of related 5-nitro- and 8-nitro-1,4-benzodioxane-2-carboxylates has been well-documented. mdpi.com
Halogenation: Bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will substitute a hydrogen on the aromatic ring. The substitution is expected at the positions activated by both existing groups.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are feasible due to the activated nature of the ring. byjus.comsigmaaldrich.com Acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid like AlCl₃, would introduce a ketone functionality. For example, reaction with acetyl chloride would likely yield 6-acetyl-, 7-acetyl-, or 8-acetyl-5-methyl-1,4-benzodioxane. youtube.com
The table below outlines the expected major products from the electrophilic substitution on this compound, considering the directing effects of the substituents.
| Reaction | Reagents | Expected Major Product(s) | Position of Substitution |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | 6-Nitro-5-methyl-1,4-benzodioxane and/or 8-Nitro-5-methyl-1,4-benzodioxane | C-6, C-8 |
| Bromination | Br2, FeBr3 | 6-Bromo-5-methyl-1,4-benzodioxane and/or 8-Bromo-5-methyl-1,4-benzodioxane | C-6, C-8 |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 6-Acetyl-5-methyl-1,4-benzodioxane and/or 8-Acetyl-5-methyl-1,4-benzodioxane | C-6, C-8 |
Analysis of Further Electrophilic or Nucleophilic Substitution Patterns
The chemical reactivity of the this compound moiety is predominantly characterized by electrophilic aromatic substitution (EAS) on the benzene ring. The fused dioxane ring and the methyl group are both electron-donating, which activates the aromatic system, making it more susceptible to attack by electrophiles compared to unsubstituted benzene.
Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is highly activated towards electrophilic attack. The rate of reaction is faster than that of benzene due to the increased electron density within the ring system. libretexts.org This activation stems from the combined electron-donating effects of the two ether oxygen atoms of the dioxane ring and the methyl group. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are readily achievable. semanticscholar.orgbyjus.com
The regioselectivity of these reactions is determined by the directing effects of the existing substituents. The ether oxygens and the methyl group are all ortho, para-directors. libretexts.orgmasterorganicchemistry.com The interplay of their directing influences determines the position of the incoming electrophile. For this compound, the C6 and C8 positions are the most probable sites for substitution. The C6 position is particularly favored as it is ortho to the activating methyl group and para to the C4-oxygen of the dioxane ring, representing a point of synergistic activation.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Major Product |
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-5-methyl-1,4-benzodioxane |
| Bromination | Br₂ / FeBr₃ | 6-Bromo-5-methyl-1,4-benzodioxane |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-5-methyl-1,4-benzodioxane |
Nucleophilic Aromatic Substitution (SNAr): In contrast to its high reactivity towards electrophiles, the this compound ring is deactivated for nucleophilic aromatic substitution (SNAr). This type of reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). youtube.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgnih.gov
The substituents on the this compound ring are electron-donating, which increases the electron density of the ring. This inherent electron richness repels incoming nucleophiles and destabilizes the anionic intermediate required for the SNAr mechanism. youtube.com Consequently, direct nucleophilic substitution on the unsubstituted aromatic ring of this compound is not a viable derivatization strategy under typical SNAr conditions.
Role of the Methyl Group as an Activating and Directing Moiety
The methyl group at the C5 position plays a crucial and well-defined role in the chemical reactivity of the 1,4-benzodioxane moiety. Its influence is twofold: it activates the ring towards electrophilic attack and directs incoming substituents to specific positions.
Activating Character: The methyl group is classified as an activating group in the context of electrophilic aromatic substitution. assets-servd.host It enhances the reactivity of the benzene ring by donating electron density through two primary mechanisms:
Inductive Effect: The methyl group, being sp³ hybridized, is less electronegative than the sp² hybridized carbons of the aromatic ring. This difference in electronegativity leads to a net push of electron density from the methyl group into the ring, thereby enriching the π-system. stackexchange.com
Hyperconjugation: This is a resonance-like effect involving the overlap of the C-H σ-bonds of the methyl group with the π-system of the benzene ring. This overlap delocalizes the electrons of the C-H bonds into the ring, further increasing its electron density and stabilizing the carbocation intermediate formed during electrophilic attack. stackexchange.com
This activation makes this compound more reactive towards electrophiles than the parent 1,4-benzodioxane molecule.
Directing Influence: The methyl group is an ortho, para-director. libretexts.orgstackexchange.com The electron density it donates via induction and hyperconjugation is not distributed evenly around the ring but is concentrated at the positions ortho (C6) and para to itself. In the case of this compound, the para position is occupied by the C8a bridgehead carbon, leaving the C6 position as the primary site directed by the methyl group.
The directing effect of the methyl group at C5 synergizes with the para-directing effect of the ether oxygen at C4. Both substituents strongly favor electrophilic attack at the C6 position. This reinforcing effect makes C6 the most nucleophilic and sterically accessible site on the aromatic ring, leading to a high degree of regioselectivity in derivatization reactions. For example, in Friedel-Crafts acylation of toluene (B28343) (methylbenzene), the major product is the para-substituted isomer, with the ortho isomer as a minor product, demonstrating the strong directing influence of the methyl group. sapub.org In this compound, this ortho-directing effect is amplified by the dioxane ring's influence.
Table 2: Summary of the Methyl Group's Influence on Reactivity
| Feature | Description | Consequence for this compound |
| Activating Effect | Electron-donating via induction and hyperconjugation. youtube.com | Increases the rate of electrophilic aromatic substitution compared to 1,4-benzodioxane. |
| Directing Effect | Ortho, para-director. masterorganicchemistry.com | Directs incoming electrophiles primarily to the C6 position. |
| Synergy | The methyl group's ortho-directing effect reinforces the para-directing effect of the C4-oxygen. | High regioselectivity for substitution at the C6 position. |
Computational and Theoretical Investigations on 5 Methyl 1,4 Benzodioxane and Analogues
Molecular Modeling and Conformational Analysis of 5-Methyl-1,4-benzodioxane Structures
The three-dimensional structure of 1,4-benzodioxane (B1196944) and its analogues is not planar. The saturated dioxane ring imparts significant conformational flexibility to the molecule. Theoretical calculations, such as those using Møller-Plesset perturbation theory (MP2), have confirmed that the parent 1,4-benzodioxane molecule possesses a twisted C2 structure in its electronic ground state. researchgate.netresearchgate.net This non-planarity arises from the torsional strain within the -O-CH2-CH2-O- portion of the dioxane ring.
| Parameter | 1,4-Benzodioxane | This compound (Predicted) |
| Symmetry (Ground State) | Twisted C2 | Twisted C2 |
| Dioxane Ring Conformation | Twist-Boat | Twist-Boat |
| Calculated Twisting Angle | 30.1° researchgate.net | ~30° |
| Calculated Barrier to Planarity | 4093 cm⁻¹ researchgate.net | Similar to parent compound |
This table presents calculated conformational data for the parent 1,4-benzodioxane and predicted corresponding values for this compound, based on the minimal expected influence of the distant C5-methyl group on the dioxane ring's intrinsic conformation.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of molecules. scienceopen.commdpi.com These methods allow for the calculation of various molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and dipole moments.
The electronic properties of the 1,4-benzodioxane scaffold are well-documented through computational studies. researchgate.netscirp.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For derivatives of 1,4-benzodioxane, DFT calculations provide insight into how different substituents influence these electronic characteristics. scirp.org
The introduction of a methyl group at the C5 position on the benzene (B151609) ring influences the electronic properties of the 1,4-benzodioxane system. As an electron-donating group, the methyl substituent is expected to:
Increase the energy of the Highest Occupied Molecular Orbital (HOMO).
Have a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO).
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For 1,4-benzodioxane derivatives, the oxygen atoms of the dioxane ring and the π-system of the benzene ring are regions of negative potential, attractive to electrophiles. The methyl group in this compound would slightly enhance the negative electrostatic potential of the aromatic ring, particularly at the ortho and para positions relative to the methyl group.
| Electronic Property | Description | Expected Influence of 5-Methyl Group |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Increase |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Minor Change |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | Decrease |
| Dipole Moment | Measure of the net molecular polarity. | Slight modification based on vector addition. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution; predicts sites for electrophilic/nucleophilic attack. | Enhanced negative potential on the aromatic ring. |
This table summarizes key electronic properties calculated via quantum chemical methods and describes the predicted influence of the C5-methyl substituent on the 1,4-benzodioxane scaffold.
Computational Approaches to Structure-Activity Relationships (SAR) Focused on Molecular Interactions and Steric Hindrance (excluding biological outcomes)
Computational Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure relates to its interactions with other molecules. These studies often focus on steric, electronic, and hydrophobic properties. For this compound and its analogues, computational SAR can predict how structural modifications affect non-covalent interactions, with a particular emphasis on molecular shape and steric hindrance.
The methyl group at the C5 position of this compound introduces specific steric bulk. This can have several consequences for its molecular interactions:
Steric Hindrance: The methyl group can physically block or hinder the approach of another molecule to that specific region of the benzodioxane ring. This steric effect is a key factor in determining the orientation a molecule adopts when it binds to a surface or within a cavity. nih.gov
Computational models can quantify these effects by calculating various molecular descriptors, such as molecular volume, surface area, and specific steric parameters (e.g., Taft or STERIMOL parameters). In docking simulations, the methyl group's volume would be a critical factor in the scoring functions used to predict binding orientation and affinity, as it would create a penalty for conformations that result in steric clashes. who.intnih.gov
| SAR Factor | Description | Role of the 5-Methyl Group |
| Steric Bulk | The volume occupied by the substituent. | Increases molecular volume in the C5 region, potentially causing steric hindrance. nih.gov |
| Molecular Shape | The overall three-dimensional topography of the molecule. | Alters the silhouette of the parent benzodioxane scaffold. |
| Hydrophobicity | The tendency of the molecule to repel water. | Increases the local hydrophobicity of the aromatic ring. |
| Conformational Profile | The range of accessible low-energy shapes. | Can restrict the orientation of adjacent substituents in more complex analogues. |
This table outlines key factors in computational SAR studies and specifies the contribution of the C5-methyl group in this compound, focusing on its physical and chemical influence on molecular interactions.
Synthetic Utility of 5 Methyl 1,4 Benzodioxane As a Chemical Intermediate
Precursor in the Synthesis of Complex Organic Compounds Utilizing the 1,4-Benzodioxane (B1196944) Scaffold
The 1,4-benzodioxane ring system is a key structural motif in numerous compounds with significant therapeutic potential. unimi.itnih.gov Synthetic strategies often focus on the construction of this bicyclic system from suitably functionalized catechols and a three-carbon unit. mdpi.comsemanticscholar.org The presence of a methyl group at the 5-position of the benzodioxane ring introduces a specific lipophilic and electronic character that can be leveraged in the design of more complex molecules.
Although direct examples detailing the use of 5-Methyl-1,4-benzodioxane as a starting material are not extensively documented in broad surveys, the principles of aromatic substitution and functionalization of the benzodioxane scaffold are well-established. For instance, electrophilic aromatic substitution reactions would be directed by the activating, ortho-para directing methyl group and the deactivating, ortho-para directing ether linkages. This allows for the introduction of other functional groups onto the aromatic ring, thereby creating more complex derivatives.
Research on related 5-substituted benzodioxanes, such as 5-bromo and 5-nitro derivatives, highlights their role as versatile synthetic intermediates. mdpi.commdpi.com These compounds are readily prepared and offer reactive handles for further chemical transformations, including cross-coupling reactions or reduction of the nitro group to an amine, which can then be further elaborated. mdpi.com By analogy, the methyl group of this compound could potentially undergo oxidation to a carboxylic acid or benzylic halogenation to introduce further reactivity, thus serving as a precursor for a range of more complex structures.
Building Block for Scaffold Diversity and Chemical Library Synthesis
The 1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined spatial arrangement. unimi.it The generation of chemical libraries with diverse functionalities is a cornerstone of modern drug discovery. Substituted benzodioxanes are ideal building blocks for such libraries.
The synthesis of libraries of 1,4-benzodioxane derivatives often involves the reaction of various substituted catechols with appropriate C3 synthons. semanticscholar.orgresearchgate.net In this context, 3-methylcatechol (B131232) would be the precursor to this compound. By employing a range of different reaction partners with 3-methylcatechol, a library of 5-methyl substituted benzodioxanes with diversity at other positions can be generated.
Furthermore, this compound itself can be a starting point for diversification. The methyl group and the aromatic ring can be subjected to various chemical reactions to introduce a wide array of functional groups. For example, subsequent nitration could lead to compounds like 5-methyl-6-nitro-2,3-dihydrobenzo[b] nih.govunimi.itdioxine, which introduces a functional group amenable to further modification. nih.gov This strategy allows for the systematic exploration of the chemical space around the this compound core, facilitating the development of structure-activity relationships (SAR) for various biological targets. The synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs from a multi-substituted precursor demonstrates how variations can be introduced to create a diverse set of compounds for biological screening. scirp.org
Integration into Multi-step Synthetic Sequences for Target Compound Development
The development of a target compound, particularly for pharmaceutical applications, often involves a multi-step synthetic sequence where each intermediate plays a crucial role. The 1,4-benzodioxane nucleus is a common feature in the design of agents targeting a variety of receptors and enzymes. unimi.itnih.gov
The synthesis of complex bioactive molecules often relies on the strategic assembly of key building blocks. While specific, multi-step syntheses commencing from this compound are not prominently featured in the general literature, the established reactivity of the benzodioxane system provides a clear blueprint for its potential integration. For instance, the synthesis of PARP1 inhibitors based on the 2,3-dihydrobenzo[b] nih.govunimi.itdioxine-5-carboxamide scaffold illustrates how a substituted benzodioxane serves as a central component in a multi-step pathway. nih.gov This synthesis begins with a substituted catechol, which is first converted to the benzodioxane, followed by several steps of functional group manipulation to arrive at the final target molecule. nih.gov
A hypothetical multi-step synthesis starting with this compound could involve initial functionalization of the aromatic ring, for example, through acylation or nitration. The introduced functional group could then be modified in subsequent steps. For example, a ketone could undergo reduction or be used in olefination reactions, while a nitro group could be reduced to an amine and then acylated or used in the formation of heterocyclic rings. These sequences would allow for the construction of complex molecular architectures centered on the this compound core, ultimately leading to the development of novel target compounds.
Emerging Research Areas and Future Perspectives for 5 Methyl 1,4 Benzodioxane Chemistry
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of 5-Methyl-1,4-benzodioxane and its derivatives is a critical area of research, with a focus on improving efficiency, selectivity, and sustainability. Traditional methods often involve the condensation of a catechol with a dihalogenated reagent, but these approaches can suffer from harsh reaction conditions and the formation of regioisomeric mixtures. researchgate.netmdpi.com Consequently, researchers are actively exploring novel synthetic strategies.
One promising avenue is the use of transition-metal catalysis . Palladium-catalyzed reactions, for example, have shown significant potential for the construction of the 1,4-benzodioxane (B1196944) ring system. These methods offer mild reaction conditions and the potential for high regio- and stereoselectivity. Future research in this area will likely focus on developing more active and selective palladium catalysts, as well as exploring other transition metals that can effect similar transformations with improved efficiency and cost-effectiveness.
Enzymatic synthesis represents another frontier in the green and efficient production of methylated benzodioxanes. The use of enzymes, such as lipases, can offer high enantioselectivity in the synthesis of chiral benzodioxane derivatives. Research is ongoing to discover and engineer enzymes with tailored substrate specificities and enhanced catalytic activity for the synthesis of compounds like this compound.
| Synthetic Route | Key Features | Potential Advantages | Future Research Direction |
| Transition-Metal Catalysis (e.g., Palladium) | Mild reaction conditions, potential for high selectivity. | Improved yields, reduced byproducts, access to complex derivatives. | Development of more active and recyclable catalysts; exploration of other metals. |
| Enzymatic Synthesis | High enantioselectivity, green reaction conditions. | Access to enantiomerically pure compounds, environmentally friendly processes. | Enzyme discovery and engineering for specific substrates; process optimization. |
| One-Pot/Tandem Reactions | Streamlined synthesis, reduced waste. | Increased efficiency, lower production costs. | Design of novel multi-component reactions for direct assembly of the core structure. |
Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms
While the synthesis of the this compound scaffold is a primary focus, the exploration of its subsequent chemical transformations is an area ripe for discovery. The interplay between the methyl group, the benzene (B151609) ring, and the dioxane moiety offers a rich landscape for novel reactivity.
Future research will likely investigate the functionalization of the aromatic ring of this compound. Directed C-H activation methodologies could enable the selective introduction of various functional groups at specific positions, providing access to a diverse range of derivatives with potentially new biological activities. Understanding the directing effects of the methyl and dioxane substituents will be crucial for achieving high regioselectivity in these transformations.
The reactivity of the dioxane ring itself is another area of interest. Ring-opening reactions, for instance, could provide access to novel catechol-containing compounds that are otherwise difficult to synthesize. The development of selective methods to cleave one of the C-O bonds in the dioxane ring could lead to new synthetic strategies and the discovery of novel molecular scaffolds.
Investigating the photochemical and electrochemical properties of this compound could also unveil new chemical transformations. These methods can provide access to highly reactive intermediates and enable reactions that are not possible under thermal conditions. The influence of the methyl group on the electronic properties of the benzodioxane system will be a key factor in these explorations.
A deeper understanding of the reaction mechanisms underpinning both the synthesis and transformation of this compound is essential for rational catalyst and reaction design. Detailed kinetic and mechanistic studies, combining experimental techniques with computational modeling, will be crucial in this regard.
Advancements in Regioselective and Stereoselective Synthesis of Methylated Benzodioxanes
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules, and methylated benzodioxanes are no exception. The position of the methyl group on the benzene ring and the stereochemistry of any substituents on the dioxane ring can have a profound impact on the biological activity of the final compound. unimi.it
Significant efforts are being directed towards the development of regioselective methylation strategies for the benzodioxane core. This includes the use of directing groups to guide the introduction of the methyl group to a specific position on the aromatic ring. Furthermore, understanding the factors that govern the regioselectivity of the initial ring-forming reaction from a substituted catechol is an active area of research. mdpi.com
The synthesis of enantiomerically pure methylated benzodioxanes is a major challenge and a key focus of current research. Asymmetric catalysis is a powerful tool for achieving high levels of stereocontrol. This includes the use of chiral catalysts in transition-metal-catalyzed reactions and the application of organocatalysis. nih.gov For instance, the enantioselective hydrogenation of benzodioxine precursors using iridium catalysts with chiral ligands has been shown to produce 2-substituted 1,4-benzodioxanes with excellent enantioselectivity. nih.gov
The development of diastereoselective reactions to introduce substituents onto a pre-existing chiral this compound scaffold is another important area. This would allow for the synthesis of complex molecules with multiple stereocenters in a controlled manner.
| Stereochemical Control | Methodology | Key Advantages | Research Focus |
| Regioselective Methylation | Use of directing groups, optimization of cyclization conditions. | Access to specific isomers with defined biological profiles. | Development of novel directing groups and catalytic systems for precise control. |
| Enantioselective Synthesis | Asymmetric catalysis (transition metal and organocatalysis). | Production of single enantiomers, crucial for pharmacological applications. | Design of new chiral ligands and catalysts for improved enantioselectivity. |
| Diastereoselective Synthesis | Substrate-controlled and reagent-controlled reactions. | Synthesis of complex diastereomers with multiple stereocenters. | Exploration of new diastereoselective transformations on the benzodioxane scaffold. |
Integration of Advanced Analytical and Computational Techniques for Deeper Mechanistic Understanding
The advancement of our understanding of this compound chemistry is intrinsically linked to the application of sophisticated analytical and computational tools. These techniques provide invaluable insights into reaction mechanisms, molecular structures, and electronic properties.
Advanced NMR spectroscopy , including two-dimensional techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), is crucial for the unambiguous structural elucidation of regioisomers and stereoisomers of methylated benzodioxanes. researchgate.netmdpi.com These methods allow for the precise assignment of proton and carbon signals, which is essential for confirming the outcome of synthetic reactions.
Mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS), are indispensable for determining the elemental composition of novel this compound derivatives and for identifying reaction intermediates.
Computational chemistry , particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for studying the chemistry of benzodioxanes. nih.govrsc.orgmdpi.com DFT calculations can be used to:
Predict reaction pathways and transition states: This allows for a deeper understanding of reaction mechanisms and can guide the rational design of new catalysts and reaction conditions.
Calculate molecular properties: Properties such as electronic structure, bond energies, and spectroscopic parameters can be computed to complement experimental data.
Model intermolecular interactions: This is particularly important for understanding enzyme-substrate interactions in biocatalytic processes and for predicting the binding of benzodioxane derivatives to biological targets.
The synergy between experimental and computational approaches is key to accelerating progress in the field. For example, computational screening of potential catalysts or reaction conditions can help to prioritize experiments, while experimental results can be used to validate and refine computational models. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is also being employed to predict the pharmacokinetic properties of new benzodioxane derivatives. researchgate.net
| Technique | Application in this compound Chemistry | Insights Gained |
| Advanced NMR (HMBC, HSQC) | Structural elucidation of isomers. | Unambiguous determination of connectivity and stereochemistry. |
| High-Resolution Mass Spectrometry | Elemental composition determination, intermediate identification. | Confirmation of molecular formulas, mechanistic insights. |
| Density Functional Theory (DFT) | Prediction of reaction pathways, calculation of molecular properties. | Mechanistic understanding, rational design of experiments. |
| In Silico ADME Analysis | Prediction of pharmacokinetic properties. | Early assessment of drug-likeness. |
Q & A
Q. What are the limitations of current synthetic routes for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
